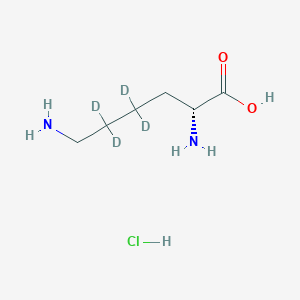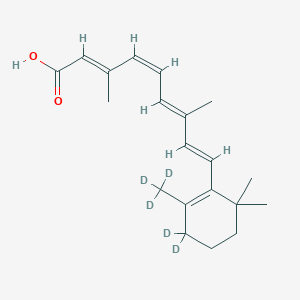
(E)-3-Hydroxy Tamoxifen-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Hydroxy Tamoxifen-d5 is a deuterated derivative of (E)-3-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of tamoxifen, a drug widely used in the treatment of estrogen receptor-positive breast cancer. The deuterium atoms in this compound make it a valuable tool in mass spectrometry studies due to its distinct isotopic signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Tamoxifen-d5 typically involves the deuteration of (E)-3-Hydroxy Tamoxifen. This process can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in (E)-3-Hydroxy Tamoxifen with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.
Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of (E)-3-Hydroxy Tamoxifen. For example, deuterated phenol can be used in the reaction with tamoxifen intermediates to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and deuterated solvents. The production is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
(E)-3-Hydroxy Tamoxifen-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(E)-3-Hydroxy Tamoxifen-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of tamoxifen.
Biology: Employed in studies investigating the biological pathways and interactions of tamoxifen and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tamoxifen in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors.
作用機序
(E)-3-Hydroxy Tamoxifen-d5 exerts its effects by modulating estrogen receptors. It binds to estrogen receptors, inhibiting the growth and proliferation of estrogen receptor-positive cells. The deuterium atoms in this compound do not significantly alter its mechanism of action compared to (E)-3-Hydroxy Tamoxifen. The primary molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to the regulation of gene expression and cell cycle control.
類似化合物との比較
Similar Compounds
(E)-3-Hydroxy Tamoxifen: The non-deuterated form of (E)-3-Hydroxy Tamoxifen-d5.
Tamoxifen: The parent compound used in the treatment of breast cancer.
4-Hydroxy Tamoxifen: Another metabolite of tamoxifen with similar biological activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in mass spectrometry studies. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic research.
特性
分子式 |
C26H29NO2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25-/i1D3,4D2 |
InChIキー |
ZQZFYGIXNQKOAV-FUYVPVGLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



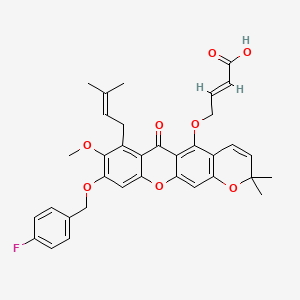
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)



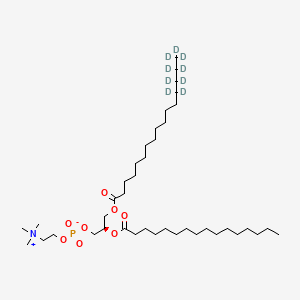
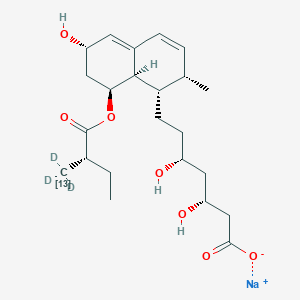
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
